molecular formula C20H18N2O3 B511592 2-(4-Methoxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide CAS No. 873577-95-8

2-(4-Methoxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide

Cat. No.: B511592
CAS No.: 873577-95-8
M. Wt: 334.4g/mol
InChI Key: SNQHOQMRTAMNPJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide is a complex organic compound with a unique structure that combines a chromene core with a methoxyphenyl group and a prop-2-enyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with a suitable amine, followed by cyclization to form the chromene core. The prop-2-enyl group is introduced through a subsequent alkylation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-(4-Methoxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(4-Methoxyphenyl)acetohydrazide

Uniqueness

2-(4-Methoxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide stands out due to its unique combination of a chromene core with a methoxyphenyl group and a prop-2-enyl side chain. This structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2-(4-methoxyphenyl)imino-8-prop-2-enylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-5-13-6-4-7-14-12-17(19(21)23)20(25-18(13)14)22-15-8-10-16(24-2)11-9-15/h3-4,6-12H,1,5H2,2H3,(H2,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQHOQMRTAMNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)CC=C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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